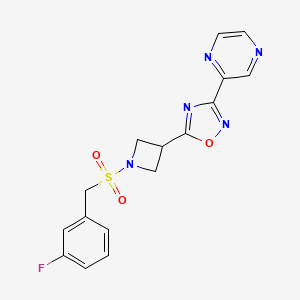

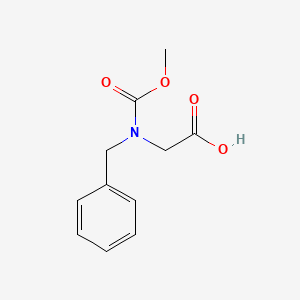

N1-cyclopentyl-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis would involve techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . These techniques can provide information about the bond lengths, bond angles, and the presence of functional groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxalamide group might undergo hydrolysis, and the naphthalen-1-yl group might participate in electrophilic aromatic substitution reactions .Scientific Research Applications

DNA Binding Potential

N1-cyclopentyl-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide derivatives have been explored for their potential to bind with DNA, which is a fundamental aspect for developing therapeutic agents targeting genetic diseases. A study synthesized a related compound, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, showing mild growth inhibition in leukemic cells and the ability to bind to calf thymus DNA as well as various poly(deoxyribonucleotides). This interaction with DNA could be instrumental in designing drugs that modulate gene expression or repair genetic anomalies (Kundu, 1980).

Catalytic Applications

Research into N-(naphthalen-1-yl)-N'-alkyl oxalamides has highlighted their efficacy as ligands in catalytic processes, such as Cu-catalyzed aryl amination. This demonstrates a significant potential for these compounds in facilitating efficient, low-temperature coupling reactions, which is crucial for the synthesis of (hetero)aryl amines, a common structure in pharmaceuticals (Gao et al., 2017).

Polyamine Transport and Cellular Delivery

The structure of N1-cyclopentyl-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide could influence polyamine transport mechanisms in cells, affecting the delivery of conjugated compounds. Studies on similar N(1)-substituted polyamines have shown varying cytotoxicity profiles based on the size of the N(1)-substituent, indicating a potential application in selective drug delivery systems targeting specific cell types or tumors (Gardner et al., 2004).

Anticyclooxygenase Activity

Compounds structurally related to N1-cyclopentyl-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide have demonstrated anticyclooxygenase activity, which is a pivotal mechanism in anti-inflammatory drugs. This suggests potential therapeutic applications in treating inflammation-related disorders (Kongkathip et al., 2006).

properties

IUPAC Name |

N'-cyclopentyl-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-18(17-11-5-7-14-6-1-4-10-16(14)17)12-13-21-19(24)20(25)22-15-8-2-3-9-15/h1,4-7,10-11,15,18,23H,2-3,8-9,12-13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBLFOZSSDUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)

![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)

![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2639628.png)

![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)

![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)